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molecular formula C6H11N3O2 B1651546 Methyl 5-azidopentanoate CAS No. 127811-93-2

Methyl 5-azidopentanoate

Cat. No. B1651546
M. Wt: 157.17 g/mol
InChI Key: OQEZMRVNSROGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552039B2

Procedure details

Add sodium azide (12.5 g, 193 mmol) to a rapidly stirred solution of methyl 5-bromovalerate (25.08 g, 129 mmol) in DMSO (200 mL, anhydrous). Stir at room temperature overnight under N2. Add water (400 mL) and stir for 30 minutes. Extract with Et2O (×3) and wash combined Et2O layers with brine (×3). Dry organic layer over MgSO4 and concentrate to give the title compound (20.3 g, 100%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11].O>CS(C)=O>[CH3:13][O:12][C:10](=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][N:1]=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25.08 g
Type
reactant
Smiles
BrCCCCC(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract with Et2O (×3)
WASH
Type
WASH
Details
wash
CONCENTRATION
Type
CONCENTRATION
Details
Dry organic layer over MgSO4 and concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CCCCN=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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